molecular formula C17H18N2O2 B4843946 1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one

1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B4843946
M. Wt: 282.34 g/mol
InChI Key: LAFVEOYJNGVVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one, also known as PBD-DBI, is a compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied extensively due to its potential applications in the field of neuroscience.

Mechanism of Action

1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one binds to a specific site on the GABAA receptor, known as the benzodiazepine site. This binding enhances the activity of the receptor, leading to increased inhibition in the brain. 1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one has been shown to have a higher affinity for the α3 subunit of the GABAA receptor, which is primarily expressed in the brain.
Biochemical and Physiological Effects
1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance the activity of the GABAA receptor, leading to increased inhibition in the brain. This can result in anxiolytic, sedative, and anticonvulsant effects. 1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one in lab experiments is its high potency and selectivity for the α3 subunit of the GABAA receptor. This allows for more specific targeting of this receptor subtype. However, one limitation is that 1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one is not very water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one. One area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and anxiety disorders. Another area of interest is its potential use as a tool for studying the role of the GABAA receptor in the brain. Additionally, further research is needed to optimize the synthesis and pharmacokinetic properties of 1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one for use in clinical settings.
Conclusion
In conclusion, 1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one is a compound that has shown promising results in scientific research. Its ability to enhance the activity of the GABAA receptor has potential applications in the treatment of neurological disorders and as a tool for studying the role of this receptor in the brain. Further research is needed to fully understand the potential of 1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one and to optimize its use in clinical settings.

Scientific Research Applications

1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one has been studied extensively for its potential applications in the field of neuroscience. It has been shown to be a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. This means that 1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one can enhance the activity of the GABAA receptor, leading to increased inhibition in the brain.

properties

IUPAC Name

3-[(4-propoxyphenyl)methyl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-2-11-21-14-9-7-13(8-10-14)12-19-16-6-4-3-5-15(16)18-17(19)20/h3-10H,2,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFVEOYJNGVVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-propoxybenzyl)-1,3-dihydro-2H-benzimidazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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